SKL2001

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Wnt Pathway Activation

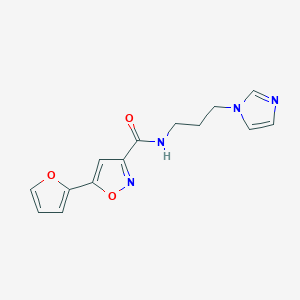

5-(Furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, also known as SKL2001 or Wnt Agonist II, is a small molecule activator of the Wnt signaling pathway []. The Wnt pathway plays a crucial role in various developmental processes and cellular functions []. SKL2001 can activate the pathway by stabilizing the β-catenin protein, a key component of the Wnt signaling cascade []. This activation has been studied in cell culture and animal models to understand its potential impact on different biological processes.

Areas of Investigation

Current research on SKL2001 is focused on several areas, including:

- Stem Cell Biology: Wnt signaling is essential for stem cell self-renewal and differentiation []. Studies are investigating the use of SKL2001 to manipulate stem cell behavior for regenerative medicine applications.

- Bone Formation: Wnt signaling plays a critical role in bone development and homeostasis []. Research is exploring the potential of SKL2001 to promote bone formation for treatment of bone-related diseases such as osteoporosis.

- Neurodegenerative Diseases: Wnt signaling is implicated in the development and function of the nervous system []. Studies are investigating whether SKL2001 can be used to promote neuroprotection or enhance neuronal regeneration in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

SKL2001 is a small molecule compound identified as a potent activator of the Wnt/β-catenin signaling pathway. Its chemical structure is defined as 5-furan-2yl-isoxazole-3-carboxylic acid (3-imidazol-1yl-propyl)-amide, and it is classified under the CAS number 909089-13-0. The compound functions primarily by disrupting the interaction between Axin and β-catenin, leading to increased levels of intracellular β-catenin, which is crucial for various cellular processes, including differentiation and proliferation .

The primary chemical reaction involving SKL2001 is its ability to inhibit the formation of the β-catenin destruction complex. This complex typically includes adenomatosis polyposis coli, Axin, casein kinase 1, and glycogen-synthase kinase 3β. By disrupting the Axin/β-catenin interaction, SKL2001 prevents the phosphorylation of β-catenin at critical serine and threonine residues (Ser33/37/Thr41 and Ser45), which are necessary for its degradation by the proteasome. Consequently, this stabilization of β-catenin enhances its transcriptional activity in target genes associated with cell growth and differentiation .

SKL2001 has been shown to activate β-catenin responsive transcription in various cellular assays. Notably, it has demonstrated efficacy in promoting the differentiation of mesenchymal stem cells and enhancing memory T cell functionality without significantly affecting cell proliferation. This activation leads to increased expression of genes involved in cell survival and differentiation, making SKL2001 a valuable compound in immunological studies and regenerative medicine .

The synthesis of SKL2001 involves several steps that typically include:

- Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Carboxylic acid derivatization: The introduction of the carboxylic acid functional group can be done via oxidation or other synthetic routes.

- Amide bond formation: The final step usually involves coupling the carboxylic acid with an amine (specifically 3-imidazol-1yl-propyl) to yield the final product.

Detailed synthetic protocols are often proprietary or found in specialized chemical literature .

SKL2001 has several promising applications:

- Stem Cell Research: It is used to enhance mesenchymal stem cell differentiation, which has implications in tissue engineering and regenerative therapies.

- Cancer Research: Due to its ability to modulate β-catenin signaling, SKL2001 is being investigated for its potential to inhibit cancer cell growth in various models .

- Immunology: The compound's role in enhancing T cell memory functionality makes it a candidate for improving vaccine responses or T cell therapies .

Studies have shown that SKL2001 interacts specifically with proteins involved in the Wnt signaling pathway. It effectively disrupts the Axin/β-catenin interaction without affecting other pathways like NF-κB or p53 signaling. This specificity allows for targeted modulation of Wnt signaling, which is crucial for developing therapeutic strategies that minimize off-target effects seen with broader inhibitors like GSK-3β inhibitors .

Several compounds exhibit similar mechanisms of action by targeting the Wnt/β-catenin pathway:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| TWS119 | GSK-3β inhibitor that promotes β-catenin accumulation | Broad effects on multiple signaling pathways |

| CHIR99021 | GSK-3β inhibitor that stabilizes β-catenin | Potent but less specific than SKL2001 |

| IWR-1 | Inhibits the interaction between Axin and β-catenin | Targets different aspects of Wnt signaling |

SKL2001 stands out due to its specific action on disrupting Axin/β-catenin interactions without broadly inhibiting GSK-3β activity, which can lead to off-target effects associated with other compounds like TWS119 and CHIR99021 .

SKL2001, chemically designated as 5-(furan-2-yl)-N-(3-(1H-imidazol-1-yl)propyl)-1,2-oxazole-3-carboxamide, is a small-molecule agonist of the Wnt/β-catenin signaling pathway. Its molecular formula is C₁₄H₁₄N₄O₃, with a molecular weight of 286.29 g/mol. The compound features a central isoxazole ring substituted with a furan-2-yl group at position 5 and a carboxamide group at position 3, which is further linked to a propyl chain terminating in an imidazole moiety.

Table 1: Key Molecular Identifiers of SKL2001

| Property | Value |

|---|---|

| IUPAC Name | 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |

| CAS Registry Number | 909089-13-0 |

| SMILES | O=C(C1=NOC(C2=CC=CO2)=C1)NCCCN3C=CN=C3 |

| InChI Key | PQXINDBPUDNMPE-UHFFFAOYSA-N |

| Molecular Formula | C₁₄H₁₄N₄O₃ |

| Molecular Weight | 286.29 g/mol |

The structural arrangement of SKL2001 enables its interaction with the Axin/β-catenin complex, disrupting the phosphorylation-dependent degradation of β-catenin and stabilizing its intracellular levels. The imidazole and furan groups contribute to hydrogen bonding and π-π stacking interactions critical for binding efficacy.

Physicochemical Properties and Stability Profiling

SKL2001 exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO; 25 mg/mL) and ethanol (25 mg/mL), but limited solubility in aqueous buffers. Its crystalline solid form is stable under recommended storage conditions (-20°C, protected from light), with a predicted boiling point of 595.7±50.0°C and density of 1.37±0.1 g/cm³.

Table 2: Physicochemical Properties of SKL2001

| Property | Value |

|---|---|

| Solubility (DMSO) | 100 mg/mL |

| Melting Point | Not reported |

| Boiling Point | 595.7±50.0°C (predicted) |

| Density | 1.37±0.1 g/cm³ (predicted) |

| pKa | 13.36±0.46 (predicted) |

| Storage Conditions | -20°C, protected from light |

Stability studies indicate that SKL2001 maintains structural integrity for at least 6 months when stored at -80°C and 1 month at -20°C. The compound is sensitive to prolonged exposure to moisture and elevated temperatures, which may degrade the isoxazole ring.

Synthetic Routes and Green Chemistry Approaches

Conventional Synthesis

The synthesis of SKL2001 typically involves a multi-step sequence:

- Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with ethyl acetoacetate yields the isoxazole core.

- Furan Substitution: Electrophilic aromatic substitution introduces the furan-2-yl group at position 5.

- Amidation: Coupling the isoxazole intermediate with 3-(1H-imidazol-1-yl)propylamine via carbodiimide-mediated amidation completes the synthesis.

Table 3: Key Reaction Metrics for SKL2001 Synthesis

| Step | Reactants | Yield |

|---|---|---|

| Isoxazole Formation | Ethyl acetoacetate, NH₂OH | 75–85% |

| Furan Substitution | Isoxazole, furan-2-carbaldehyde | 60–70% |

| Amidation | Isoxazole-carboxylic acid, 3-(imidazol-1-yl)propylamine | 50–65% |

Green Chemistry Innovations

Recent advancements emphasize sustainable methodologies:

- Agro-Waste Catalysts: A eutectic mixture of orange fruit peel ash (WEOFPA) and glycerol enables solvent-free cyclocondensation, achieving yields of 80–85% with reduced environmental impact.

- Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining high purity (>95%).

Table 4: Comparison of Conventional vs. Green Synthesis

| Parameter | Conventional Method | Green Method |

|---|---|---|

| Catalyst | H₂SO₄, DCC | WEOFPA/glycerol |

| Solvent | Dichloromethane | Solvent-free |

| Reaction Time | 6–8 hours | 20–30 minutes |

| Yield | 50–65% | 80–85% |

These green approaches align with principles of atom economy and waste reduction, positioning SKL2001 synthesis as a model for sustainable pharmaceutical manufacturing.

Structural Basis of Axin/β-Catenin Complex Formation

The Axin/β-catenin interaction represents a critical regulatory node in the Wnt/β-catenin signaling pathway. Axin functions as a scaffolding protein that coordinates the assembly of the β-catenin destruction complex, facilitating the sequential phosphorylation of β-catenin by casein kinase 1 and glycogen synthase kinase-3β [1] [2]. Structural studies have revealed that Axin binds to β-catenin at a site on armadillo repeats 3 through 5, with specific amino acid residues including phenylalanine 253 and lysine 292 of β-catenin contributing to this interaction [2] [3].

The scaffolding function of Axin involves multiple protein-protein interactions through distinct domains. The protein contains separate binding sites for β-catenin, glycogen synthase kinase-3β, casein kinase 1, and adenomatous polyposis coli, enabling it to create a functional proximity between these signaling components [4] [5]. This spatial organization is essential for the efficient phosphorylation of β-catenin at its amino-terminal regulatory sites.

SKL2001-Mediated Disruption Mechanism

SKL2001 exerts its primary mechanism of action through direct disruption of the Axin/β-catenin protein-protein interaction. Biochemical analysis using purified protein fragments demonstrated that SKL2001 specifically blocks the association between Axin (amino acids 362-500) and β-catenin in a dose-dependent manner [1] [2]. This disruption occurs without affecting the expression levels of Axin protein, indicating that SKL2001 interferes with the binding interface rather than altering protein stability.

The molecular mechanism involves competitive inhibition, where SKL2001 competes with Axin for binding to β-catenin. Molecular modeling studies predict that SKL2001 binds to β-catenin at the same site as Axin, specifically interacting with β-catenin residues phenylalanine 253 and lysine 292 [2]. This competitive binding prevents the formation of the destruction complex, thereby protecting β-catenin from phosphorylation-dependent degradation.

Immunoprecipitation experiments in human embryonic kidney 293 cells confirmed that SKL2001 treatment prevents the coimmunoprecipitation of β-catenin with Axin, demonstrating the disruption of this critical protein complex in cellular systems [1] [2]. The specificity of this interaction is evidenced by the observation that overexpression of Axin can overcome SKL2001-mediated β-catenin stabilization, and SKL2001 fails to activate the pathway in Axin-null cells.

Inhibition of β-Catenin Phosphorylation at Serine/Threonine Residues

Sequential Phosphorylation Pattern

The regulation of β-catenin stability depends on a precise sequential phosphorylation pattern at specific serine and threonine residues in its amino-terminal domain. Casein kinase 1 initiates this process by phosphorylating serine 45, which serves as a priming event for subsequent phosphorylation by glycogen synthase kinase-3β at threonine 41, serine 37, and serine 33 [6] [7]. This sequential phosphorylation creates a recognition site for β-transducin repeat-containing protein, the F-box component of the ubiquitin ligase complex that targets β-catenin for proteasomal degradation [8] [9].

The phosphorylation sequence follows a strict hierarchical order, with threonine 41 serving as a critical relay residue that bridges the sequential phosphorylation from serine 45 to serine 37 [6]. The serine-X-X-X-serine motif is obligatory for β-catenin phosphorylation by glycogen synthase kinase-3β, and this spacing requirement ensures the proper sequential modification of the amino-terminal regulatory domain.

SKL2001 Effects on Phosphorylation Inhibition

SKL2001 demonstrates comprehensive inhibition of β-catenin phosphorylation at all four critical regulatory sites: serine 33, serine 37, threonine 41, and serine 45 [1] [10] [2]. Western blot analysis using phospho-specific antibodies revealed that SKL2001 treatment prevents phosphorylation at serine 33/37/threonine 41 residues with similar efficacy to Wnt3a-conditioned medium. Notably, SKL2001 also inhibits phosphorylation at serine 45 and threonine 41, a pattern that distinguishes it from lithium chloride, which affects only the glycogen synthase kinase-3β-mediated phosphorylation sites [1] [11].

The mechanism of phosphorylation inhibition occurs indirectly through the disruption of the Axin/β-catenin interaction rather than direct kinase inhibition. In vitro kinase assays demonstrated that SKL2001 does not directly affect glycogen synthase kinase-3β activity when assayed against purified β-catenin substrate [1] [2]. Similarly, comprehensive kinase profiling at 10 μM concentration showed that SKL2001 does not inhibit the enzymatic activity of glycogen synthase kinase-3β or other tested kinases, confirming its mechanism as protein-protein interaction disruption rather than direct enzyme inhibition.

Temporal Dynamics of Phosphorylation Inhibition

The inhibition of β-catenin phosphorylation by SKL2001 occurs within 15 hours of treatment, leading to rapid accumulation of unphosphorylated β-catenin in both cytosolic and nuclear compartments [1] [11]. This temporal pattern is consistent with the disruption of the destruction complex assembly, allowing newly synthesized β-catenin to escape phosphorylation-dependent degradation. The accumulation of β-catenin protein occurs without changes in β-catenin messenger ribonucleic acid levels, confirming that the effect is post-translational rather than transcriptional [1] [2].

The sustained inhibition of phosphorylation results in progressive β-catenin accumulation, with nuclear translocation enabling the activation of β-catenin/T-cell factor-dependent transcription. This leads to upregulation of Wnt pathway target genes, including Axin2, which serves as a downstream marker of pathway activation [12] [1].

Comparative Analysis with Canonical Wnt Agonists and Glycogen Synthase Kinase-3β Inhibitors

Mechanistic Distinctions from Canonical Wnt Signaling

Canonical Wnt signaling activation occurs through the binding of Wnt ligands to Frizzled receptors and low-density lipoprotein receptor-related protein 5/6 co-receptors. This receptor engagement triggers the recruitment of Dishevelled and subsequent phosphorylation of low-density lipoprotein receptor-related protein 6, leading to the sequestration of Axin to the plasma membrane and disruption of the β-catenin destruction complex [1] [13]. Wnt3a-conditioned medium represents the prototypical canonical Wnt activator, operating through this receptor-mediated mechanism.

In contrast, SKL2001 bypasses the requirement for receptor engagement and directly targets the Axin/β-catenin interaction within the destruction complex. This fundamental mechanistic difference allows SKL2001 to activate the pathway independently of upstream signaling events, making it particularly valuable for research applications where direct pathway modulation is desired [1] [14]. Both Wnt3a-conditioned medium and SKL2001 achieve similar downstream effects, including inhibition of phosphorylation at all four critical β-catenin sites and comparable β-catenin accumulation patterns.

Comparison with Glycogen Synthase Kinase-3β Inhibitors

Glycogen synthase kinase-3β inhibitors represent a distinct class of Wnt pathway modulators that directly target the kinase responsible for β-catenin phosphorylation. Lithium chloride, a well-characterized glycogen synthase kinase-3β inhibitor, prevents β-catenin phosphorylation at serine 33, serine 37, and threonine 41 but notably does not affect casein kinase 1-mediated phosphorylation at serine 45 [1] [15]. This selective inhibition pattern reflects the specific targeting of glycogen synthase kinase-3β while leaving casein kinase 1 activity intact.

6-bromoindirubin-3'-oxime represents a more potent and selective glycogen synthase kinase-3β inhibitor with an inhibitory concentration 50 of 5 nanomolar for glycogen synthase kinase-3α and 320 nanomolar for glycogen synthase kinase-3β [16]. Unlike SKL2001, which shows no direct kinase inhibitory activity, 6-bromoindirubin-3'-oxime completely prevents glycogen synthase kinase-3β-mediated β-catenin phosphorylation in vitro [1] [16].

Selectivity and Specificity Profiles

The selectivity profile of SKL2001 differs markedly from glycogen synthase kinase-3β inhibitors in its lack of off-target kinase effects. Comprehensive kinase profiling revealed that SKL2001 does not inhibit the activity of any tested kinases, including cyclin-dependent kinases, which share structural homology with glycogen synthase kinase-3β [1]. This selectivity contrasts with many glycogen synthase kinase-3β inhibitors that exhibit cross-reactivity with related kinases due to conservation of adenosine triphosphate-binding sites.

The specificity of SKL2001 extends to its cellular effects, where it selectively activates β-catenin/T-cell factor-dependent transcription without affecting nuclear factor-κB or p53 reporter activities [1] [2]. This pathway selectivity distinguishes SKL2001 from broader kinase inhibitors that may have pleiotropic effects on multiple signaling pathways.

The structural basis for SKL2001 selectivity involves its unique binding mechanism to the β-catenin/Axin interface rather than kinase active sites. The chemical structure of SKL2001, containing furan, isoxazole, and imidazole moieties, enables specific recognition of the β-catenin armadillo repeat domain [17] [18] [19]. This mechanism provides a fundamentally different approach to Wnt pathway activation compared to traditional kinase inhibitors or receptor agonists.

| Property | Value |

|---|---|

| Chemical Name | SKL2001 |

| IUPAC Name | 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |

| CAS Number | 909089-13-0 |

| Molecular Formula | C₁₄H₁₄N₄O₃ |

| Molecular Weight (g/mol) | 286.29 |

| Density (g/cm³) | 1.37±0.1 |

| Boiling Point (°C) | 595.7±50.0 |

| SMILES | O=C(C1=NOC(C2=CC=CO2)=C1)NCCCN3C=CN=C3 |

| Solubility | DMSO: 25 mg/ml, Ethanol: 25 mg/ml |

| Compound | Primary Target | Mechanism of Action | β-catenin Phosphorylation Effects | GSK-3β Activity |

|---|---|---|---|---|

| SKL2001 | Axin/β-catenin interaction | Direct disruption of Axin/β-catenin complex | Inhibits Ser33/37/Thr41 and Ser45 | No direct effect |

| Wnt3a-CM | Wnt receptors (Frizzled/LRP5/6) | Receptor-mediated Axin recruitment to LRP6 | Inhibits Ser33/37/Thr41 and Ser45 | Indirectly reduced via Axin sequestration |

| LiCl | GSK-3β enzyme | ATP-competitive GSK-3β inhibition | Inhibits Ser33/37/Thr41 only | Directly inhibited |

| BIO (6-bromoindirubin-3′-oxime) | GSK-3β enzyme | ATP-competitive GSK-3β inhibition | Inhibits all phosphorylation sites | Directly inhibited |

| Phosphorylation Site | Responsible Kinase | Phosphorylation Order | SKL2001 Effect | LiCl Effect | Functional Consequence |

|---|---|---|---|---|---|

| Ser45 | Casein Kinase 1 (CK1) | 1st (Priming) | Inhibited | No effect | Primes GSK-3β phosphorylation |

| Thr41 | Glycogen Synthase Kinase-3β (GSK-3β) | 2nd | Inhibited | Inhibited | Sequential phosphorylation |

| Ser37 | Glycogen Synthase Kinase-3β (GSK-3β) | 3rd | Inhibited | Inhibited | β-TrCP recognition site |

| Ser33 | Glycogen Synthase Kinase-3β (GSK-3β) | 4th | Inhibited | Inhibited | β-TrCP recognition site |

SKL2001 demonstrates robust osteogenic promoting effects in mesenchymal stem cells through its selective activation of the Wnt/β-catenin signaling pathway. The compound effectively promotes the differentiation of multipotent mesenchymal stem cells toward the osteoblastic lineage across multiple experimental systems and biomarkers [1] [2].

Alkaline Phosphatase Activity Enhancement

Treatment of mesenchymal stem cells with SKL2001 produces a dose-dependent increase in alkaline phosphatase activity, a well-established biomarker of osteoblastogenesis. In murine mesenchymal ST2 cells, SKL2001 concentrations ranging from 10 to 40 micromolar demonstrate progressive enhancement of alkaline phosphatase activity [1]. This dose-response relationship extends to human primary mesenchymal stem cells, where similar concentration ranges produce comparable osteogenic effects [1]. The alkaline phosphatase activation occurs through the compound's ability to stabilize intracellular β-catenin levels, which subsequently enhances the transcriptional activity of osteoblast-specific genes [1].

Mineralization and Matrix Formation

SKL2001 treatment significantly enhances the mineralization capacity of mesenchymal stem cells, as demonstrated through Alizarin red staining assays. ST2 cells exposed to SKL2001 at concentrations of 10-40 micromolar exhibit increased calcium deposition and mineralized matrix formation compared to untreated controls [1]. This mineralization enhancement occurs concurrently with the upregulation of the Wnt/β-catenin pathway, indicating that SKL2001-mediated osteogenesis follows physiologically relevant differentiation pathways [1].

Osteoblast Gene Expression Profiles

The osteogenic effects of SKL2001 are accompanied by characteristic changes in gene expression patterns consistent with osteoblastic differentiation. Treatment with SKL2001 markedly elevates the messenger ribonucleic acid expression of type I collagen, a primary component of the bone extracellular matrix [1]. Additionally, SKL2001 induces the expression of Runx2, a master transcription factor essential for osteoblast differentiation and bone formation [1]. These gene expression changes occur within the same concentration range that produces alkaline phosphatase activation, demonstrating the coordinated nature of SKL2001-induced osteogenesis [1].

| Biomarker | Concentration Range | Effect Magnitude | Cell System |

|---|---|---|---|

| Alkaline Phosphatase Activity | 10-40 μM | Dose-dependent increase | ST2 cells, Human MSCs |

| Mineralization (Alizarin Red) | 10-40 μM | Significant increase | ST2 cells |

| Type I Collagen mRNA | 10-40 μM | Markedly elevated | ST2 cells |

| Runx2 mRNA | 10-40 μM | Induced expression | ST2 cells |

Mechanistic Basis of Osteogenic Effects

The osteoblastogenic effects of SKL2001 result from its specific disruption of the Axin/β-catenin protein interaction, which represents a critical regulatory point in the Wnt/β-catenin signaling cascade [1]. By preventing the formation of the β-catenin destruction complex, SKL2001 allows for the accumulation of cytoplasmic β-catenin, which subsequently translocates to the nucleus and activates transcription of osteoblast-specific genes [1]. This mechanism differs from other Wnt pathway activators that target glycogen synthase kinase-3β directly, providing a more selective approach to osteogenic enhancement [1].

Suppression of Adipocyte Differentiation Pathways

SKL2001 exhibits potent anti-adipogenic effects through its activation of Wnt/β-catenin signaling, which naturally opposes adipocyte differentiation pathways in mesenchymal stem cells. The compound effectively suppresses the alternative mesenchymal differentiation pathway that leads to adipocyte formation, demonstrating the reciprocal relationship between osteogenic and adipogenic lineage commitment [1] [3].

Lipid Accumulation Inhibition

Treatment with SKL2001 produces a concentration-dependent decrease in lipid droplet accumulation in both 3T3-L1 preadipocytes and ST2 mesenchymal stem cells. The effective concentration range for adipogenesis suppression spans 5-30 micromolar, with maximal effects observed at the higher end of this range [1]. Oil Red O staining assays reveal significant reductions in intracellular lipid content when cells are exposed to SKL2001 during adipogenic differentiation protocols [1]. This suppression occurs even in the presence of standard adipogenic induction media containing dexamethasone and insulin, indicating that SKL2001 can override pro-adipogenic signals [1].

Transcriptional Factor Downregulation

The anti-adipogenic effects of SKL2001 involve the suppression of master adipogenic transcription factors that normally drive fat cell differentiation. Treatment with SKL2001 in the 5-30 micromolar range significantly inhibits the expression of CCAAT/enhancer-binding protein alpha, a key regulator of adipocyte gene expression [1]. Similarly, SKL2001 suppresses the expression of peroxisome proliferator-activated receptor gamma, the master transcriptional regulator of adipogenesis [1]. These transcriptional changes occur downstream of Wnt/β-catenin pathway activation and represent the molecular basis for SKL2001's anti-adipogenic activity [1].

Comparative Efficacy with Wnt Activators

Research utilizing SKL2001 alongside other Wnt/β-catenin pathway activators demonstrates consistent anti-adipogenic effects across different activation mechanisms. Studies comparing SKL2001 with Compound 3f show that both agents can suppress browning in adipocytes through Wnt/β-catenin activation, with SKL2001 at 30 micromolar producing effects comparable to 0.5 micromolar Compound 3f [3]. This comparison highlights the potency of SKL2001 as an anti-adipogenic agent and its utility in studying Wnt-mediated metabolic regulation [3].

| Endpoint | Concentration Range | Effect | Cell System |

|---|---|---|---|

| Lipid Droplet Accumulation | 5-30 μM | Concentration-dependent decrease | 3T3-L1, ST2 cells |

| C/EBPα Expression | 5-30 μM | Inhibited expression | 3T3-L1 cells |

| PPARγ Expression | 5-30 μM | Inhibited expression | 3T3-L1 cells |

Mechanistic Integration with Osteogenesis

The suppression of adipocyte differentiation by SKL2001 occurs through the same Axin/β-catenin disruption mechanism that promotes osteogenesis, demonstrating the integrated nature of mesenchymal stem cell fate determination [1]. The Wnt/β-catenin pathway activation simultaneously enhances osteoblastic gene expression while suppressing adipogenic transcription factors, creating a molecular switch that favors bone formation over fat accumulation [1]. This dual effect explains the therapeutic potential of SKL2001 in conditions characterized by decreased bone mass and increased marrow adiposity [1].

Role in Intestinal Stem Cell Proliferation and Organoid Formation

SKL2001 plays a significant role in maintaining and enhancing intestinal stem cell function through its activation of Wnt/β-catenin signaling, which is essential for intestinal homeostasis and regeneration. The compound demonstrates particular efficacy in promoting organoid formation and supporting the proliferation of leucine-rich repeat-containing G-protein-coupled receptor 5-positive intestinal stem cells [4] [5].

Organoid Formation Enhancement

Intestinal organoid culture systems provide powerful models for studying stem cell behavior and epithelial regeneration. SKL2001 treatment promotes organoid formation from intestinal crypts, particularly in experimental models where Wnt signaling may be compromised [4]. At concentrations of 30-60 micromolar, SKL2001 enhances the ability of isolated intestinal crypts to develop into mature organoid structures that recapitulate the architecture and cellular diversity of native intestinal epithelium [4]. This effect proves particularly valuable in research models investigating genes that regulate Wnt signaling, such as TRIM27-deficient systems, where SKL2001 can rescue organoid formation defects [4].

Lgr5-Positive Stem Cell Proliferation

The leucine-rich repeat-containing G-protein-coupled receptor 5 serves as a well-established marker of intestinal stem cells located at the base of intestinal crypts. SKL2001 treatment enhances the proliferation and maintenance of these stem cell populations in organoid culture systems [5]. Studies utilizing notoginsenoside R1 alongside SKL2001 demonstrate that Wnt pathway activation increases leucine-rich repeat-containing G-protein-coupled receptor 5-positive cell numbers and promotes budding rates in three-dimensional intestinal organoid models [5]. The effective concentration range for these effects typically spans 30-60 micromolar, aligning with concentrations used for organoid formation studies [5].

Intestinal Homeostasis and Repair

The role of SKL2001 in intestinal stem cell regulation extends beyond basic proliferation to encompass broader aspects of intestinal homeostasis and repair mechanisms. Activation of Wnt/β-catenin signaling through SKL2001 treatment supports the self-renewal capacity of intestinal stem cells while maintaining their multipotent differentiation potential [4]. This dual function proves critical for maintaining the rapid turnover of intestinal epithelium, where stem cells must continuously replace differentiated cells that are shed into the intestinal lumen [6].

Mechanistic Basis in Intestinal Context

The effects of SKL2001 on intestinal stem cells operate through the same Axin/β-catenin disruption mechanism observed in mesenchymal stem cells, but with particular relevance to the intestinal stem cell niche [4]. Wnt/β-catenin signaling represents the primary pathway controlling intestinal stem cell self-renewal and proliferation, making SKL2001 an important tool for investigating intestinal biology [6]. The compound's ability to bypass upstream Wnt signaling components by directly targeting the Axin/β-catenin interaction provides researchers with a method to activate the pathway even in contexts where natural Wnt ligand production may be impaired [4].

| Application | Concentration Range | Effect | Model System |

|---|---|---|---|

| Organoid Formation | 30-60 μM | Promoted formation | Mouse intestinal crypts |

| Lgr5+ Cell Proliferation | 30-60 μM | Enhanced proliferation | Mouse intestinal organoids |

| Stem Cell Self-renewal | 30-60 μM | Maintained capacity | Intestinal stem cell cultures |

Research Applications and Therapeutic Implications

The utility of SKL2001 in intestinal stem cell research extends to investigating various pathological conditions affecting intestinal homeostasis. Studies of inflammatory bowel disease models, intestinal injury and repair, and age-related changes in intestinal stem cell function benefit from the ability to modulate Wnt/β-catenin signaling through SKL2001 treatment [4]. The compound provides researchers with a controlled method to enhance stem cell function and promote tissue repair in experimental systems modeling human intestinal diseases [4].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Huang HL, Tang GD, Liang ZH, Qin MB, Wang XM, Chang RJ, Qin HP. Role of Wnt/β-catenin pathway agonist SKL2001 in Caerulein-induced acute pancreatitis. Can J Physiol Pharmacol. 2018 Oct 16:1-8. doi: 10.1139/cjpp-2018-0226. [Epub ahead of print] PubMed PMID: 30326193.

3: Guo C, Wang X, Chen LP, Li M, Li M, Hu YH, Ding WH, Wang X. Long non-coding RNA MALAT1 regulates ovarian cancer cell proliferation, migration and apoptosis through Wnt/β-catenin signaling pathway. Eur Rev Med Pharmacol Sci. 2018 Jun;22(12):3703-3712. doi: 10.26355/eurrev_201806_15249. PubMed PMID: 29949143.

4: Ohashi W, Yamamine N, Imura J, Hattori Y. SKL2001 suppresses colon cancer spheroid growth through regulation of the E-cadherin/β-Catenin complex. Biochem Biophys Res Commun. 2017 Nov 25;493(3):1342-1348. doi: 10.1016/j.bbrc.2017.09.161. Epub 2017 Sep 29. PubMed PMID: 28970068.

5: Li G, Liu J, Wang Y, Yang K, Zhao M, Xiao Y, Wen X, Liu L. LNGFR targets the Wnt/β-catenin pathway and promotes the osteogenic differentiation in rat ectomesenchymal stem cells. Sci Rep. 2017 Sep 8;7(1):11021. doi: 10.1038/s41598-017-11555-9. PubMed PMID: 28887537; PubMed Central PMCID: PMC5591262.

6: Narcisi R, Arikan OH, Lehmann J, Ten Berge D, van Osch GJ. Differential Effects of Small Molecule WNT Agonists on the Multilineage Differentiation Capacity of Human Mesenchymal Stem Cells. Tissue Eng Part A. 2016 Nov;22(21-22):1264-1273. Epub 2016 Oct 17. PubMed PMID: 27633010.

7: DiRenzo DM, Chaudhary MA, Shi X, Franco SR, Zent J, Wang K, Guo LW, Kent KC. A crosstalk between TGF-β/Smad3 and Wnt/β-catenin pathways promotes vascular smooth muscle cell proliferation. Cell Signal. 2016 May;28(5):498-505. doi: 10.1016/j.cellsig.2016.02.011. Epub 2016 Feb 19. PubMed PMID: 26912210; PubMed Central PMCID: PMC4788971.

8: Gwak J, Hwang SG, Park HS, Choi SR, Park SH, Kim H, Ha NC, Bae SJ, Han JK, Kim DE, Cho JW, Oh S. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation. Cell Res. 2012 Jan;22(1):237-47. doi: 10.1038/cr.2011.127. Epub 2011 Aug 9. PubMed PMID: 21826110; PubMed Central PMCID: PMC3351914.